molecular formula C11H9F2I B2639442 1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287331-45-5

1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2639442
CAS No.: 2287331-45-5
M. Wt: 306.094
InChI Key: PRAKIROQNYKCKY-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-iodobicyclo[111]pentane is a compound that features a bicyclo[111]pentane core, which is a highly strained and rigid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the addition of a difluorophenyl group to a pre-formed bicyclo[1.1.1]pentane intermediate. This can be achieved through various synthetic routes, including radical reactions and photoredox catalysis .

Industrial Production Methods

Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis. This approach allows for the efficient generation of bicyclo[1.1.1]pentane derivatives on demand, providing an attractive and straightforward access to gram quantities of the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium arylsulfinates for radical reactions and various nucleophiles for substitution reactions. Conditions often involve mild temperatures and the use of photoredox catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives, while radical reactions can produce gem-difluoroallylic bicyclo[1.1.1]pentanes .

Mechanism of Action

The mechanism by which 1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane exerts its effects is largely dependent on its application. In medicinal chemistry, it acts as a bioisostere, mimicking the geometry and electronic properties of benzene rings while providing enhanced solubility and metabolic stability . The molecular targets and pathways involved would vary based on the specific drug design and therapeutic application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane is unique due to its specific substitution pattern and the presence of both difluorophenyl and iodine groups. This combination of substituents provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2I/c12-7-1-2-8(9(13)3-7)10-4-11(14,5-10)6-10/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAKIROQNYKCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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